molecular formula C22H24N2O8S2 B11470450 2,2'-[(2,3-dihydroxybutane-1,4-diyl)disulfanediyl]bis[N-(1,3-benzodioxol-5-yl)acetamide]

2,2'-[(2,3-dihydroxybutane-1,4-diyl)disulfanediyl]bis[N-(1,3-benzodioxol-5-yl)acetamide]

Cat. No.: B11470450
M. Wt: 508.6 g/mol
InChI Key: HDDCPASALXCSCE-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-({[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}SULFANYL)-2,3-DIHYDROXYBUTYL]SULFANYL}ACETAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including benzodioxole, carbamoyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-({[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}SULFANYL)-2,3-DIHYDROXYBUTYL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring, followed by the introduction of the carbamoyl and sulfanyl groups through nucleophilic substitution reactions. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-({[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}SULFANYL)-2,3-DIHYDROXYBUTYL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the sulfanyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-({[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}SULFANYL)-2,3-DIHYDROXYBUTYL]SULFANYL}ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique molecular structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-({[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}SULFANYL)-2,3-DIHYDROXYBUTYL]SULFANYL}ACETAMIDE exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-({[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}SULFANYL)-2,3-DIHYDROXYBUTYL]SULFANYL}ACETAMIDE stands out due to its additional sulfanyl and dihydroxybutyl groups, which confer unique chemical reactivity and biological activity. These structural differences make it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C22H24N2O8S2

Molecular Weight

508.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-2,3-dihydroxybutyl]sulfanylacetamide

InChI

InChI=1S/C22H24N2O8S2/c25-15(7-33-9-21(27)23-13-1-3-17-19(5-13)31-11-29-17)16(26)8-34-10-22(28)24-14-2-4-18-20(6-14)32-12-30-18/h1-6,15-16,25-26H,7-12H2,(H,23,27)(H,24,28)

InChI Key

HDDCPASALXCSCE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSCC(C(CSCC(=O)NC3=CC4=C(C=C3)OCO4)O)O

Origin of Product

United States

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